molecular formula C19H30N4O2 B2731502 N1-(tert-butyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide CAS No. 1049568-51-5

N1-(tert-butyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

Cat. No. B2731502
M. Wt: 346.475
InChI Key: AFYMNCRXZOSAIF-UHFFFAOYSA-N
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Description

The compound is a derivative of piperazine, which is a common component in a variety of pharmaceuticals and other organic compounds . Piperazine derivatives have been studied for their potential antitumor activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique .


Chemical Reactions Analysis

The chemical reactions involving this compound could potentially be similar to those of other piperazine derivatives. For instance, some piperazine derivatives have been synthesized through substitution reactions of compounds with different substituted piperazines in the presence of pyridine in anhydrous tetrahydrofuran .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using various analytical techniques. The drug likeness or “drugability” of similar compounds has been evaluated according to Lipinski’s rule of five (RO5) .

Scientific Research Applications

Antimicrobial Activity

Specific Scientific Field

Medicinal Chemistry and Drug Discovery

Summary

N-tert-butyl-N’-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide is a novel compound synthesized through reductive amination. It belongs to the coumarin-based piperazine class. Coumarins and their derivatives have been extensively investigated for their potential therapeutic applications, including antimicrobial properties . This compound’s antimicrobial activity makes it relevant for further exploration.

Experimental Procedures

Results

The newly synthesized compounds exhibit significant antibacterial and antifungal activity. Docking studies with oxidoreductase protein structures correlate well with experimental inhibitory potency .

Alzheimer’s Disease Research

Specific Scientific Field

Neuropharmacology and Alzheimer’s Disease

Summary

N1-(tert-butyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide has potential as a dual inhibitor: it acts as both a β-secretase and an acetylcholinesterase inhibitor. This property prevents amyloid beta peptide (Aβ) aggregation and fibril formation, which are implicated in Alzheimer’s disease progression .

Experimental Procedures

Results

The compound shows promise in preventing Aβ aggregation and fibril formation, making it a candidate for further Alzheimer’s disease research .

Chemical Synthesis

Specific Scientific Field

Organic Chemistry

Summary

N1-(tert-butyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide can serve as a building block in organic synthesis. Its tert-butyl and piperazine moieties offer versatility for constructing more complex molecules.

Experimental Procedures

Results

The compound’s synthetic utility lies in its potential for diversifying chemical libraries and creating new functional molecules.

These are just three of the six unique applications. If you’d like to explore additional fields, feel free to ask

Future Directions

The future research directions could potentially involve further exploration of the antitumor activities of this compound and similar piperazine derivatives, as well as the development of new synthesis methods .

properties

IUPAC Name

N'-tert-butyl-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O2/c1-19(2,3)21-18(25)17(24)20-10-7-11-22-12-14-23(15-13-22)16-8-5-4-6-9-16/h4-6,8-9H,7,10-15H2,1-3H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYMNCRXZOSAIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(=O)NCCCN1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(tert-butyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

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